3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid” is a chemical compound that is part of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are known to be useful as drug precursors or perspective ligands .
Synthesis Analysis
The synthesis of this compound involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . A one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids has also been developed .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3142–3396 cm-1 (NH, NH2), 1711 cm-1 (C=O), and 1642 cm-1 (C=O) . The 1H NMR spectrum (DMSO-d6) shows peaks at various chemical shifts .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with alkyl halides regioselectively at the S atom to give sulfides . It can also react with other active methylene nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 196.2, a density of 1.329±0.06 g/cm3 (Predicted), a boiling point of 430.3±45.0 °C (Predicted), a flash point of 192.7°C, a vapor pressure of 7.01E-08mmHg at 25°C, and a refractive index of 1.588 .Scientific Research Applications
Inhibition of Uridine Phosphorylase-1
This compound is an effective inhibitor of human uridine phosphorylase-1 (hUP1), an enzyme that controls the cellular concentration of uridine . This inhibition can reduce the proliferation of HepG2 cells, a human liver cancer cell line .
Antiproliferative Activity
The compound has shown antiproliferative activity, meaning it can inhibit cell growth. This has been observed in various cancer cell lines, including lung, colon, brain, melanoma, kidney, and breast cancer .
Regulation of Cell Apoptosis
There is experimental evidence that this compound can regulate cell apoptosis, the programmed cell death process . This property can be used in chemotherapy for oncological diseases .
Antibacterial and Antifungal Activity
Some derivatives of this compound have shown valuable bioactivities such as antibacterial and antifungal activities .
Antiviral Activity
In addition to antibacterial and antifungal activities, some derivatives also exhibit antiviral activities .
Cytotoxic Activity
The compound and its derivatives have demonstrated cytotoxic activities, which can be beneficial in the treatment of cancer .
Inhibition of Enzymes
The compound has been used as an inhibitor for various enzymes, including BACE1, acetylcholinesterase, ACC1, sulfide:quinone oxidoreductase, mTORC1 and mTORC2, angiotensin II receptor, Clk1/4, and nicotinamide-N-methyl transferase .
Biochemical Regulation
Uridine, a natural pyrimidine nucleoside involved in cellular processes like RNA synthesis, can be controlled by this compound. It’s considered a promising biochemical regulator as it can reduce the toxicity caused by chemotherapy drugs without damaging their antitumor activity .
Safety and Hazards
Future Directions
The future directions for this compound involve further investigation of its structure-activity relationships . It is of interest as a complexating agent and in pharmaceuticals . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for this compound .
properties
IUPAC Name |
3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-4-2-5(8(12)13)6(3-9)7(11)10-4/h2H,1H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYCCYIDGPBAMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.